BenchChemオンラインストアへようこそ!

5-(4-Methyl-3,5-dinitrophenyl)-1,3,4-thiadiazol-2-amine

Lipophilicity Drug Design SAR Analysis

5-(4-Methyl-3,5-dinitrophenyl)-1,3,4-thiadiazol-2-amine is a synthetic 1,3,4-thiadiazole derivative bearing a 4-methyl-3,5-dinitrophenyl substituent at the 5-position and a free 2-amino group. This compound belongs to a class of nitroaromatic thiadiazoles that have been explored as pharmacophore scaffolds for antimicrobial, antitumor, and dihydrofolate reductase (DHFR) inhibitory activities, based on data from the closely related des-methyl analog 5-(3,5-dinitrophenyl)-1,3,4-thiadiazol-2-amine (CAS 109193-50-2).

Molecular Formula C9H7N5O4S
Molecular Weight 281.25 g/mol
CAS No. 881041-13-0
Cat. No. B1351801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4-Methyl-3,5-dinitrophenyl)-1,3,4-thiadiazol-2-amine
CAS881041-13-0
Molecular FormulaC9H7N5O4S
Molecular Weight281.25 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1[N+](=O)[O-])C2=NN=C(S2)N)[N+](=O)[O-]
InChIInChI=1S/C9H7N5O4S/c1-4-6(13(15)16)2-5(3-7(4)14(17)18)8-11-12-9(10)19-8/h2-3H,1H3,(H2,10,12)
InChIKeyVNGUGCPYUJBOKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4-Methyl-3,5-dinitrophenyl)-1,3,4-thiadiazol-2-amine (CAS 881041-13-0): Comparative Procurement Guide for Research and Industrial Users


5-(4-Methyl-3,5-dinitrophenyl)-1,3,4-thiadiazol-2-amine is a synthetic 1,3,4-thiadiazole derivative bearing a 4-methyl-3,5-dinitrophenyl substituent at the 5-position and a free 2-amino group . This compound belongs to a class of nitroaromatic thiadiazoles that have been explored as pharmacophore scaffolds for antimicrobial, antitumor, and dihydrofolate reductase (DHFR) inhibitory activities, based on data from the closely related des-methyl analog 5-(3,5-dinitrophenyl)-1,3,4-thiadiazol-2-amine (CAS 109193-50-2) [1]. Critically, no peer-reviewed biological evaluation or head-to-head comparative study of this specific 4-methyl derivative has been published as of the search date, which is a key consideration for procurement decisions relying on proven differentiation.

Why Generic Substitution Falls Short: The Critical Structural Distinction of 5-(4-Methyl-3,5-dinitrophenyl)-1,3,4-thiadiazol-2-amine


The 4-methyl-3,5-dinitrophenyl substituent in this compound introduces a structural feature absent in the most closely studied analog, 5-(3,5-dinitrophenyl)-1,3,4-thiadiazol-2-amine (CAS 109193-50-2). The des-methyl analog has been evaluated as a key synthetic intermediate and shown weak intrinsic antimicrobial activity (zone of inhibition 6–14 mm) and weak antitumor potency (IC50 79.8–90.7 µM across four cancer cell lines) [1]. The addition of the 4-methyl group is expected to alter lipophilicity (estimated logP increase of approximately 0.5 units), steric profile, and electronic distribution on the dinitrophenyl ring, all of which can significantly impact membrane permeability, target binding affinity, and metabolic stability [2]. Direct interchange between the methylated and non-methylated analogs without confirmatory comparative data therefore carries scientific risk, as the methyl group may either enhance or diminish activity depending on the biological target and assay system.

Product-Specific Quantitative Evidence Guide: 5-(4-Methyl-3,5-dinitrophenyl)-1,3,4-thiadiazol-2-amine vs. Closest Analogs


Physicochemical Differentiation: Predicted Lipophilicity (logP) of Target Compound vs. Des-Methyl Analog

The 4-methyl group on the dinitrophenyl ring of the target compound is predicted to increase lipophilicity relative to the des-methyl analog 5-(3,5-dinitrophenyl)-1,3,4-thiadiazol-2-amine (CAS 109193-50-2). Based on the well-established Hansch-Leo fragment constant for aromatic methyl substitution (π = +0.52 for CH3 on benzene), the estimated logP of the target compound is approximately 0.5 log units higher than that of the des-methyl analog [1]. This difference is quantitatively meaningful: it corresponds to an approximately 3.2-fold increase in octanol-water partition coefficient, which can translate to enhanced passive membrane permeability and potentially altered tissue distribution profiles [2]. No experimental logP or logD data for either compound have been published in peer-reviewed literature.

Lipophilicity Drug Design SAR Analysis

Antimicrobial Activity Baseline: Des-Methyl Analog Zone of Inhibition Data as Reference Point for Target Compound Evaluation

The des-methyl analog 5-(3,5-dinitrophenyl)-1,3,4-thiadiazol-2-amine (compound 1 in Abdel-Wahab et al., 2019) was evaluated for antimicrobial activity via standard well agar diffusion assay at a concentration of 100 µg/mL. It exhibited weak to moderate activity across all tested microorganisms: Staphylococcus aureus (12 mm), Bacillus subtilis (10 mm), Pseudomonas aeruginosa (14 mm), Escherichia coli (8 mm), Aspergillus niger (6 mm), and Candida albicans (9 mm) [1]. By comparison, the positive controls Amoxicillin and Fluconazole at the same concentration produced inhibition zones of 24–28 mm and 20–22 mm respectively [1]. These values establish a quantitative baseline against which the target 4-methyl compound can be evaluated in a head-to-head assay. No antimicrobial data for the target compound itself have been published.

Antimicrobial Screening Zone of Inhibition Gram-positive/Gram-negative

Antitumor Activity Baseline: Des-Methyl Analog IC50 Values Against Four Human Cancer Cell Lines

The des-methyl analog 5-(3,5-dinitrophenyl)-1,3,4-thiadiazol-2-amine (compound 1) was evaluated for in vitro cytotoxicity against four human carcinoma cell lines. IC50 values were: CCRF-CEM leukemia (90.7 ± 1.2 µM), HCT-15 colon (79.8 ± 2.6 µM), PC-3 prostate (88.2 ± 1.6 µM), and UACC-257 melanoma (81.6 ± 1.1 µM), compared with Doxorubicin as the reference standard (6.78 ± 0.7, 5.17 ± 0.2, 4.56 ± 0.4, and 7.34 ± 0.5 µM respectively) [1]. The analog showed weak cytotoxic potency, approximately 12–19 fold less potent than Doxorubicin. Importantly, it exhibited significantly lower toxicity against non-tumorigenic MCF-10A breast epithelial cells (IC50 = 497.54 ± 5.44 µM), indicating a selectivity window of approximately 5.5–6.2 fold [1]. No antitumor data for the target 4-methyl compound have been published.

Anticancer Screening Cytotoxicity NCI-60 Panel-related

DHFR Inhibition Baseline: Des-Methyl Analog as a Template for Enzyme-Targeted Design

The des-methyl analog 5-(3,5-dinitrophenyl)-1,3,4-thiadiazol-2-amine (compound 1) inhibited bovine liver dihydrofolate reductase (DHFR) with an IC50 of 17.26 ± 0.43 µM, which is approximately 123-fold weaker than Methotrexate (IC50 = 0.14 ± 1.38 µM) [1]. Within the same study, the most potent derivatives (compounds 10, 13, 14, and 15) achieved IC50 values ranging from 0.04 ± 0.82 to 1.00 ± 0.85 µM [1]. The 4-methyl substitution on the dinitrophenyl ring may alter the arene-arene interaction with Phe31 and the hydrogen bonding network with Ser59 identified in the molecular docking studies of this compound series [1]. No DHFR inhibition data for the target compound have been published.

DHFR Inhibition Enzyme Assay Antifolate

Synthetic Utility: Free 2-Amino Group as a Derivatization Handle vs. Substituted Analogs

The target compound possesses a free primary amine at the 2-position of the 1,3,4-thiadiazole ring, making it a versatile building block for further derivatization. In the published synthesis of the des-methyl analog (compound 1), the 2-amino group was used to generate thiosemicarbazide intermediates (compound 2), which were subsequently elaborated into diverse heterocyclic systems including thiazoles, pyrimidines, and additional thiadiazole rings [1]. The target compound, with its 4-methyl group intact, can undergo analogous transformations, enabling the construction of screening libraries with enhanced structural diversity. In contrast, analogs where the 2-amino group is already substituted (e.g., 2-mercapto-1,3,4-thiadiazole derivatives) offer fewer options for further synthetic elaboration without deprotection or functional group interconversion steps.

Chemical Synthesis Building Block Derivatization

Commercial Availability and Purity Benchmarking vs. Closest Analogs

The target compound is commercially available from multiple suppliers with reported purities of 95% (AKSci, catalog 1647CN ), 97% (CheMenu ), and ≥98% (ChemScene, catalog CS-0579575 ). For comparison, the des-methyl analog 5-(3,5-dinitrophenyl)-1,3,4-thiadiazol-2-amine (CAS 109193-50-2) is listed at 98% purity from Leyan (catalog 1648583 ). The target compound is priced at approximately $357 per gram (ChemicalBook, 2021 listing ), which is comparable to the pricing tier of the des-methyl analog. Both compounds are classified as research chemicals not intended for diagnostic or therapeutic human use. No USP, EP, or other pharmacopoeial monograph exists for either compound.

Procurement Purity Analysis Supplier Comparison

Prospective Research and Industrial Application Scenarios for 5-(4-Methyl-3,5-dinitrophenyl)-1,3,4-thiadiazol-2-amine


Medicinal Chemistry Lead Optimization: Comparative DHFR Inhibitor Screening

This compound is most rationally deployed in a head-to-head DHFR inhibition assay against the des-methyl analog (compound 1, IC50 = 17.26 µM) and Methotrexate (IC50 = 0.14 µM) to determine whether the 4-methyl substitution enhances binding affinity [1]. The published molecular docking model identifying critical interactions with Ser59 and Phe31 in the DHFR active site provides a structural rationale for hypothesis-driven testing [1]. Users should request IC50 determination under the same bovine liver DHFR assay conditions to enable direct comparison.

Antimicrobial SAR Expansion: Broad-Spectrum Agar Diffusion Profiling

The target compound can be screened using the standardized well agar diffusion assay at 100 µg/mL against the six-microorganism panel (S. aureus, B. subtilis, P. aeruginosa, E. coli, A. niger, C. albicans) employed for the des-methyl analog [1]. The existing baseline data (zone diameters 6–14 mm for the des-methyl analog vs. 20–28 mm for Amoxicillin/Fluconazole) provide a direct quantitative benchmark for assessing whether the 4-methyl group enhances antimicrobial potency [1].

Building Block for Diversity-Oriented Synthesis of Heterocyclic Libraries

The free 2-amino group allows conversion to a thiosemicarbazide intermediate (via CS2/KOH/hydrazine), which serves as a precursor to at least five distinct heterocyclic scaffolds including 1,3,4-thiadiazoles, thiazoles, pyrimidine-2,4,6-triones, and imidazoles [1]. This positions the compound as a versatile central building block for generating focused screening libraries with the 4-methyl-3,5-dinitrophenyl pharmacophore retained throughout the synthetic sequence.

Physicochemical Property Studies: Experimental logP/logD Determination

Given the predicted lipophilicity difference of approximately +0.5 log units relative to the des-methyl analog, an experimental determination of logP (shake-flask or HPLC method) and logD at pH 7.4 is warranted [1][2]. Such data are essential for interpreting any observed potency differences in cell-based assays, where membrane permeability may be a confounding factor. This compound can serve as a model system for studying the impact of a single methyl group on the physicochemical and biological profile of nitroaromatic thiadiazoles.

Quote Request

Request a Quote for 5-(4-Methyl-3,5-dinitrophenyl)-1,3,4-thiadiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.